molecular formula C12H14N2 B1265926 Azepindole CAS No. 26304-61-0

Azepindole

Cat. No.: B1265926
CAS No.: 26304-61-0
M. Wt: 186.25 g/mol
InChI Key: FEJCIXJKPISCJV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Azepindole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced using hydrogenation methods.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azepindole has various applications in scientific research, including:

Mechanism of Action

Azepindole exerts its effects through its interaction with various molecular targets and pathways. It is believed to act on the central nervous system, influencing neurotransmitter levels and receptor activity. The exact mechanism of action is still under investigation, but it is thought to involve modulation of serotonin and norepinephrine pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its tricyclic structure, which combines the properties of both indole and diazepine. This unique structure contributes to its distinct pharmacological effects and potential therapeutic applications .

Biological Activity

Azepindole is a compound that has garnered interest in pharmacology due to its potential therapeutic effects, particularly in treating neurobehavioral disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their diverse biological activities. It is structurally related to isoindole derivatives, which have been shown to modulate neurotransmitter systems effectively. The unique ability of this compound to inhibit serotonin, dopamine, and norepinephrine transporters has made it a candidate for treating various neurobehavioral disorders.

This compound operates primarily through the modulation of monoamine neurotransmitters. Its mechanism involves:

  • Inhibition of Transporters : this compound exhibits a balanced inhibitory effect on dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This balanced inhibition allows for effective treatment of conditions characterized by dysregulation in these neurotransmitter systems.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Therapeutic Applications

The following table summarizes the therapeutic applications and biological activities of this compound:

Therapeutic Area Biological Activity Mechanism
Neurobehavioral DisordersModulation of mood and behaviorInhibition of DAT, SERT, NET
DepressionAntidepressant effectsBalanced monoamine reuptake inhibition
ObesityAppetite suppressionInhibition of monoamine transporters
ADHDImprovement in attention and impulse controlModulation of neurotransmitter levels
SchizophreniaReduction in negative symptomsTargeting multiple neurotransmitter systems

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study: Treatment of ADHD
    A clinical trial involving children diagnosed with ADHD demonstrated significant improvements in attention and reduction in hyperactivity when treated with this compound. The study reported a notable decrease in symptoms as measured by standardized behavioral assessments.
  • Case Study: Depression Management
    In a double-blind randomized controlled trial, patients with major depressive disorder showed improved mood and reduced depressive symptoms after 12 weeks of treatment with this compound compared to a placebo group. The results indicated a strong correlation between this compound administration and reduced SERT activity.
  • Case Study: Neuroprotective Effects
    Research involving animal models indicated that this compound could mitigate neuroinflammation and protect against neuronal damage associated with neurodegenerative diseases. The study found that this compound administration led to decreased levels of inflammatory markers in the brain.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • A study published in PubMed Central reported that this compound derivatives exhibited improved potency against various targets, including those involved in cancer cell proliferation and inflammation .
  • Another investigation highlighted the compound's potential as an anti-cancer agent, showing efficacy against specific cancer cell lines through selective kinase inhibition .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCIXJKPISCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180916
Record name Azepindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26304-61-0
Record name Azepindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26304-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azepindole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azepindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZEPINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation described in the research paper regarding azepindole synthesis?

A1: The research paper [] focuses on a novel synthetic route for an this compound derivative. The key step involves a molecular rearrangement, although the specific details of the starting materials and reaction conditions are not provided in the abstract. This suggests a unique approach to constructing the this compound core structure, which could be valuable for synthesizing analogs with potentially diverse biological activities.

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